![molecular formula C6H6F3NO3 B2364373 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate CAS No. 2287287-77-6](/img/structure/B2364373.png)
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate
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Description
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate, also known as TFAOC, is a chemical compound with potential applications in scientific research. It is a derivative of azetidine, a four-membered heterocyclic compound, and has a trifluoroethyl group attached to the nitrogen atom. TFAOC has garnered attention due to its unique properties and potential applications in various fields of research.
Scientific Research Applications
Synthesis and Reactions
- 4-Oxoazetidine-2-carbaldehydes, related to 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate, react with 1,1,1-trichloro-2,2,2-trifluoroethane to form 2,2-dichloro-3,3,3-trifluoropropanols, which can be further processed into other compounds (Hazai & Kajtár-Peredy, 1997).
- These compounds, considered both as protected α-amino aldehydes and masked β-amino acids, show dual reactivity and have been used in diverse synthetic applications, including the preparation of biologically significant substances like amino acids, amino sugars, and alkaloids (Alcaide & Almendros, 2002).
Chemical Derivatization
- A technique for rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives has been reported, useful in environmental analytical chemistry (Ford, Burns, & Ferry, 2007).
- In petroleum and syncrudes, the chemical derivatization method involving 2,2,2-trifluoroethanol is used for determining oxygen-containing functional groups via IR spectroscopy (Yu & Green, 1989).
Pharmaceutical Synthesis
- This compound can be used in the synthesis of various pharmaceutical compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), through electrochemical carboxylation processes (Yamauchi, Hara, & Senboku, 2010).
- Its use in the synthesis of alkylating agents like 2,2,2-trifluoroethyl triflate, which has applications in radiopharmaceuticals, has been explored (Johnström & Stone-Elander, 1995).
Catalysis and Reactions
- It's utilized in reactions like Dieckmann-type cyclization, which is significant in synthesizing various organic compounds (Neyer & Ugi, 1991).
- The compound is involved in stereoselective allylation reactions, which are important for creating specific molecular configurations in organic synthesis (Alcaide, Almendros, & Salgado, 2000).
properties
IUPAC Name |
2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCNZAVJFXNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate |
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